2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
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Overview
Description
2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is a complex organic compound with the molecular formula C21H18BrN3OS and a molecular weight of 440.365 g/mol . This compound is known for its unique structure, which includes a bromobenzyl group, a benzaldehyde moiety, and a phenylthiosemicarbazone group. It is used primarily in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone typically involves multiple steps:
Synthesis of 2-((4-Bromobenzyl)oxy)benzaldehyde: This can be achieved by reacting 2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Formation of N-phenylthiosemicarbazone: This involves the reaction of the synthesized 2-((4-Bromobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide in ethanol under reflux conditions.
Chemical Reactions Analysis
2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromobenzyl and phenylthiosemicarbazone moieties may play a role in binding to specific sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds such as:
2-((4-Bromobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone: This compound has a methoxy group instead of a phenyl group, which may alter its chemical and biological properties.
2-((4-Bromobenzyl)oxy)benzaldehyde N-(4-chlorophenyl)thiosemicarbazone:
Properties
CAS No. |
811837-70-4 |
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Molecular Formula |
C21H18BrN3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H18BrN3OS/c22-18-12-10-16(11-13-18)15-26-20-9-5-4-6-17(20)14-23-25-21(27)24-19-7-2-1-3-8-19/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI Key |
SKHSWEXQCFPPSK-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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